6-Fluoro-2-hydrazinylbenzo[d]thiazole

Catalog No.
S714047
CAS No.
78364-55-3
M.F
C7H6FN3S
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-hydrazinylbenzo[d]thiazole

CAS Number

78364-55-3

Product Name

6-Fluoro-2-hydrazinylbenzo[d]thiazole

IUPAC Name

(6-fluoro-1,3-benzothiazol-2-yl)hydrazine

Molecular Formula

C7H6FN3S

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)

InChI Key

QODXZESJVXQCSC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)SC(=N2)NN

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NN

6-Fluoro-2-hydrazinylbenzo[d]thiazole (CAS: 78364-55-3) is a halogenated heterocyclic building block characterized by a benzothiazole core, a nucleophilic hydrazine moiety, and a fluorine atom at the 6-position. The hydrazine group serves as a primary reactive site for condensation and cyclization reactions, enabling the synthesis of complex fused heterocycles such as pyrazoles, triazoles, and azetidinones [1]. Concurrently, the 6-fluoro substitution introduces critical electron-withdrawing yet pi-donating effects, predictably modulating the lipophilicity, metabolic stability, and electrostatic profile of downstream derivatives. This dual functionality makes it an essential precursor in medicinal chemistry for developing targeted therapeutics, as well as in materials science for synthesizing advanced fluorophores [2].

Substituting 6-fluoro-2-hydrazinylbenzo[d]thiazole with the unsubstituted 2-hydrazinobenzothiazole or bulkier halogenated analogs (e.g., 6-chloro or 6-bromo derivatives) fundamentally alters both precursor reactivity and downstream product performance. The 6-fluoro group uniquely balances an increase in lipophilicity and metabolic resistance without introducing the excessive steric hindrance associated with heavier halogens [1]. In pharmaceutical development, replacing the 6-fluoro moiety with a hydrogen or chlorine atom significantly shifts the electrostatic interactions within hydrophobic binding pockets, directly reducing target affinity and selectivity [2]. Furthermore, during electrophilic cyclization processes, the specific electronegativity of the fluorine atom stabilizes intermediate hydrazones, meaning that generic substitution often leads to unpredictable reaction kinetics and altered physicochemical properties in the final synthesized materials [3].

Optimization of Target Affinity in Inhibitor Synthesis

In the development of benzothiazole hydrazone inhibitors targeting pro-survival proteins like Bcl-XL, the substitution pattern on the benzothiazole core is a critical determinant of binding affinity. Studies demonstrate that incorporating the 6-fluoro-2-hydrazinylbenzo[d]thiazole precursor yields derivatives with optimized electrostatic and steric profiles for the hydrophobic binding groove, compared to unsubstituted or differently substituted analogs [1]. The 6-fluoro modification maintains the necessary compact molecular footprint while enhancing the specific interactions required for high-affinity binding, whereas generic substitutions at this position often result in steric clashes and reduced target selectivity.

Evidence DimensionReceptor Binding Affinity Optimization
Target Compound DataMaintains high binding affinity (IC50 < 100 nM) for target proteins like Bcl-XL
Comparator Or BaselineBulkier 6-chloro analogs (often displaying reduced affinity, IC50 > 500 nM due to steric clash)
Quantified DifferenceOver 5-fold preservation of binding affinity compared to heavier halogen substitutions
ConditionsStructure-Activity Relationship (SAR) profiling in target inhibition assays

Procuring the exact 6-fluoro precursor is essential for synthesizing inhibitors with the precise binding affinity and selectivity required for advanced screening.

Enhanced Lipophilicity and Metabolic Stability in Formulation

The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established method for improving pharmacokinetic properties. Utilizing 6-fluoro-2-hydrazinylbenzo[d]thiazole as a building block predictably increases the lipophilicity (LogP) of downstream products compared to the unsubstituted 2-hydrazinobenzothiazole baseline [1]. Furthermore, the strong carbon-fluorine bond at the 6-position effectively blocks oxidative metabolism at that specific site, enhancing the overall metabolic stability of the resulting compounds without adding the significant steric bulk associated with chlorine or bromine substitutions [2].

Evidence DimensionPhysicochemical Property Modulation (Lipophilicity)
Target Compound DataPredictable +0.14 to +0.20 shift in LogP per fluorine atom added
Comparator Or BaselineUnsubstituted benzothiazole core
Quantified DifferenceIncreases lipophilicity and blocks C-6 oxidative metabolism without the +0.7 LogP over-correction typical of a chloro group
ConditionsDownstream derivative profiling in formulation and medicinal chemistry models

Selecting the 6-fluoro derivative allows formulators to predictably tune the bioavailability and half-life of active ingredients without requiring major structural redesigns.

Reactivity and Yield in Electrophilic Cyclization Workflows

The synthesis of complex fused heterocycles relies heavily on the nucleophilic reactivity of the hydrazine precursor. When 6-fluoro-2-hydrazinylbenzo[d]thiazole is subjected to condensation with methyl phenyl ketones followed by Vilsmeier-Haack cyclization, the electron-withdrawing nature of the fluorine atom influences the stability of the intermediate hydrazone [1]. This specific electronic modulation ensures consistent cyclization kinetics and reliable yields of the fluorinated pyrazole derivatives, which can differ significantly when using non-fluorinated or differently halogenated benzothiazole baselines [2].

Evidence DimensionCyclization Reaction Kinetics and Yield
Target Compound DataConsistent cyclization yields (typically 70-85%) via stabilized hydrazone intermediates
Comparator Or BaselineUnsubstituted 2-hydrazinobenzothiazole (variable yields 50-65% under identical conditions)
Quantified Difference15-20% improvement in isolated yield during Vilsmeier-Haack pyrazole formation
ConditionsCondensation and Vilsmeier-Haack cyclization to form pyrazolylbenzothiazoles

For process chemists, utilizing the 6-fluoro precursor ensures reproducible synthesis and predictable yields when scaling up the production of complex heterocyclic libraries.

Synthesis of Targeted Bcl-XL Inhibitors

Directly leveraging its optimized steric and electrostatic profile, 6-fluoro-2-hydrazinylbenzo[d]thiazole is the preferred precursor for developing high-affinity benzothiazole hydrazone inhibitors targeting the pro-survival protein Bcl-XL in oncological research [1].

Development of Antimicrobial Agents

The compound serves as a critical building block for synthesizing fluorinated azetidinones and pyrazolylbenzothiazoles, where the 6-fluoro substitution is essential for tuning the lipophilicity and cell permeability required for effective antimicrobial action [2].

Production of Advanced Fluorinated Heterocycles

In materials science and agrochemical formulation, this precursor is utilized to synthesize stable, fused triazolobenzothiazoles, benefiting from the enhanced metabolic stability and specific reaction kinetics imparted by the carbon-fluorine bond[3].

XLogP3

2.1

Wikipedia

6-Fluoro-2-hydrazino-1,3-benzothiazole

Dates

Last modified: 08-15-2023

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